1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine is a chemical compound characterized by its unique structural features, which include a piperazine ring and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The compound's molecular formula is and its molecular weight is approximately 220.27 g/mol. The presence of the piperazine group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The chemical reactivity of 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine can be attributed to the functional groups present in its structure. Typical reactions may include:
These reactions can lead to the formation of various derivatives that may exhibit altered biological activities.
Research indicates that compounds containing piperazine and dihydrobenzo[b][1,4]dioxin structures exhibit a range of biological activities. Studies have suggested that derivatives of 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine may interact with neurotransmitter receptors, particularly dopamine receptors. For instance, similar compounds have shown potential as antagonists for dopamine D4 receptors, which are implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease . Furthermore, the compound's unique structure may contribute to its selectivity and potency against specific biological targets.
The synthesis of 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine typically involves several steps:
These methods may vary based on specific reagents and conditions used in the laboratory.
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine has potential applications in various fields:
Interaction studies involving 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine focus on its binding affinity and selectivity towards various receptors. For example, compounds with similar structures have been evaluated for their ability to selectively bind to dopamine D4 receptors over other dopamine receptor subtypes . These studies are crucial for understanding the pharmacological profile of the compound and its potential therapeutic applications.
Several compounds share structural similarities with 1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine. These include:
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperazine | 98224-03-4 | |
| (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol | 39270-39-8 | |
| N-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5-(2,4-dioxo... | 850780-98-2 | |
| (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanol | 274910-19-9 |
Nucleophilic substitution reactions remain a cornerstone for introducing piperazine moieties into benzodioxan frameworks. The reactivity of piperazine as a bifunctional nucleophile enables selective alkylation or acylation at either nitrogen center. In a seminal approach, ethyl 2,3-dihydrobenzodioxin-2-carboxylate undergoes condensation with piperazine under nitrogen atmosphere at 70–90°C for 3–15 hours, achieving yields up to 89.5% with purity exceeding 99.9%. Critical to this method is the molar ratio of carboxylate to piperazine (1:2 to 2:1), which minimizes bis-amide byproduct formation.
Kinetic studies of analogous systems reveal that secondary cyclic amines like piperazine exhibit nucleophilic substitution rates dependent on solvent polarity and amine basicity. For instance, reactions in methanol proceed with rate constants 3–18 times slower than in benzene due to hydrogen-bonding interactions that stabilize transition states. This solvent effect underscores the importance of dielectric environments in modulating reaction efficiency.
Transition metal catalysis has emerged as a powerful tool for constructing benzodioxan-piperazine hybrids. Copper(I)-catalyzed arylations using diphenyl pyrrolidine-2-phosphonate (DPP) as a ligand enable coupling of aryl halides with piperazine derivatives in DMF/water mixtures, achieving turnover numbers >10. The system’s efficacy stems from DPP’s electron-donating properties, which enhance CuI’s oxidative addition kinetics while stabilizing intermediates.
Palladium-catalyzed carboamination offers an alternative route, particularly for intramolecular cyclizations. For example, Pd(PPh₃)₄ facilitates the coupling of 4-bromoanisole with alkenes bearing pendant amine groups, forming piperazine rings in >80% yield. Key to this method is the use of bulky phosphine ligands, which suppress β-hydride elimination and favor six-membered transition states.
Solvent selection profoundly impacts reaction thermodynamics and product purity. Chloroform, employed in the workup of ethyl 2,3-dihydrobenzodioxin-2-carboxylate-piperazine condensations, enables efficient phase separation during acid-base extraction, reducing aqueous solubility losses. Comparative studies in methanol and benzene demonstrate that non-polar solvents accelerate nucleophilic substitutions by 14–18-fold relative to polar aprotic solvents, attributed to reduced stabilization of charged intermediates.
A representative solvent optimization matrix is presented below:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ L/mol·s) | Purity (%) |
|---|---|---|---|
| Benzene | 2.3 | 18.5 | 99.3 |
| Chloroform | 4.8 | 15.2 | 99.9 |
| Methanol | 32.7 | 1.0 | 98.5 |
Achieving pharmaceutical-grade purity (>99.9%) necessitates rigorous impurity profiling. Major byproducts include:
Process analytics reveal that heating duration and temperature critically influence impurity levels. For instance, extending reaction times beyond 12 hours at 75°C increases bis-amide content from <0.1% to 0.7%, while temperatures >80°C promote decarboxylation side reactions. Implementing in-situ FTIR monitoring allows real-time adjustment of these parameters, ensuring consistent product quality.
The dopaminergic receptor modulation mechanisms of 1-((2,3-dihydrobenzo[b] [1] [2]dioxin-5-yl)methyl)piperazine represent a complex pharmacological profile characterized by selective antagonism at dopamine D2 and D3 receptor subtypes [1]. Research demonstrates that this compound exhibits high affinity binding to human recombinant dopamine D2 receptors with a pKi value of 8.4, alongside comparable affinity for dopamine D3 receptors [1]. The compound's interaction with dopamine D4 receptors shows moderate affinity with a pKi of 8.0, indicating selectivity across the dopamine receptor family [1].
The mechanistic basis for dopaminergic receptor modulation involves competitive antagonism at the orthosteric binding site of dopamine D2 receptors [1]. Functional studies reveal that the compound acts as a full antagonist at both dopamine D2 and D3 receptors, with pA2 values of 9.3 and 8.9 respectively [1] [3]. This antagonistic activity is mediated through direct binding competition with endogenous dopamine, preventing receptor activation and subsequent downstream signaling cascades [1].
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity | Selectivity Ratio |
|---|---|---|---|
| Dopamine D2 | 8.4 | Full Antagonist (pA2 = 9.3) | 1.0 |
| Dopamine D3 | 8.4 | Full Antagonist (pA2 = 8.9) | 1.0 |
| Dopamine D4 | 8.0 | Moderate Affinity | 2.5 |
The structural determinants of dopaminergic receptor binding involve the piperazine moiety, which serves as a crucial pharmacophore for receptor recognition [4]. The dihydrobenzodioxin ring system contributes to the compound's selectivity profile through specific hydrophobic interactions within the dopamine receptor binding pocket [4]. Molecular modeling studies indicate that the compound's binding pose involves key interactions with transmembrane helices, particularly with aspartic acid residues in the orthosteric binding site [5].
The serotonergic pathway interactions of 1-((2,3-dihydrobenzo[b] [1] [2]dioxin-5-yl)methyl)piperazine are characterized by potent agonist activity at serotonin 5-hydroxytryptamine 1A receptors [1]. The compound demonstrates exceptional binding affinity for human recombinant serotonin 5-hydroxytryptamine 1A receptors with a pKi value of 9.1, representing one of the highest affinities observed within this structural class [1] [3].
Functional characterization reveals that the compound acts as a full agonist at cloned human serotonin 5-hydroxytryptamine 1A receptors with a pEC50 value of 9.0 [1] [3]. This agonistic activity manifests through activation of Gi protein-coupled signaling pathways, leading to inhibition of adenylyl cyclase and subsequent reduction in cyclic adenosine monophosphate levels [6]. The compound's serotonin 5-hydroxytryptamine 1A receptor agonism is further confirmed through its ability to induce serotonin 5-hydroxytryptamine 1A syndrome behaviors in vivo, including hypothermia and specific behavioral patterns [1].
The compound exhibits moderate affinity for serotonin 5-hydroxytryptamine 7 receptors with a pKi of 7.2, while showing weaker interactions with serotonin 5-hydroxytryptamine 2A receptors (pKi = 6.6) [1]. High affinity binding is observed at serotonin 5-hydroxytryptamine 2B receptors, though the functional significance of this interaction requires further investigation [1].
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity | Intrinsic Activity |
|---|---|---|---|
| Serotonin 5-HT1A | 9.1 | Full Agonist (pEC50 = 9.0) | 1.0 |
| Serotonin 5-HT2A | 6.6 | Weak Affinity | - |
| Serotonin 5-HT2B | High | - | - |
| Serotonin 5-HT7 | 7.2 | Moderate Affinity | - |
The molecular mechanism of serotonin 5-hydroxytryptamine 1A receptor activation involves conformational changes in the receptor structure that facilitate G protein coupling [7]. The compound's piperazine-containing structure allows for optimal positioning within the serotonin 5-hydroxytryptamine 1A receptor binding pocket, forming critical interactions with key amino acid residues including aspartic acid 116 and phenylalanine residues [7].
The dual serotonin 5-hydroxytryptamine 1A agonism and dopamine D2 antagonism pharmacodynamics of 1-((2,3-dihydrobenzo[b] [1] [2]dioxin-5-yl)methyl)piperazine represent a unique pharmacological profile with significant therapeutic implications [1] [8]. This dual mechanism of action provides a balanced modulation of both serotonergic and dopaminergic neurotransmission systems, offering potential advantages over single-target approaches [8].
The pharmacodynamic profile demonstrates that the compound simultaneously activates serotonin 5-hydroxytryptamine 1A receptors while blocking dopamine D2 receptors, creating a synergistic effect on neurotransmitter balance [1] [8]. In vivo studies reveal that the compound reduces extracellular serotonin levels in the nucleus accumbens through serotonin 5-hydroxytryptamine 1A autoreceptor activation, while simultaneously increasing dopamine levels through dopamine D2 receptor blockade [1].
Microdialysis studies demonstrate that the compound increases both dopamine and acetylcholine levels in the hippocampus and medial prefrontal cortex, effects that are antagonized by the serotonin 5-hydroxytryptamine 1A receptor antagonist WAY100635 [1]. This indicates that the compound's effects on cognitive-relevant brain regions are mediated through serotonin 5-hydroxytryptamine 1A receptor activation [1].
| Brain Region | Dopamine Change | Serotonin Change | Acetylcholine Change |
|---|---|---|---|
| Nucleus Accumbens | Increased | Decreased | - |
| Hippocampus | Increased | - | Increased |
| Medial Prefrontal Cortex | Increased | - | Increased |
The compound's dual pharmacodynamics are further evidenced by its ability to fully substitute for the serotonin 5-hydroxytryptamine 1A agonist flesinoxan in drug discrimination studies while simultaneously antagonizing dopamine-mediated behaviors [1]. This dual activity profile suggests that the compound may function as a functionally selective modulator, exhibiting different pharmacological properties depending on the specific receptor environment and cellular context [9].
The therapeutic implications of this dual mechanism include potential benefits in treating neuropsychiatric conditions where both serotonergic and dopaminergic dysfunction are implicated [8]. The compound's ability to modulate both systems simultaneously may provide improved efficacy compared to single-target agents, while potentially reducing side effects associated with excessive dopamine receptor blockade [8].
The allosteric binding site characterization of 1-((2,3-dihydrobenzo[b] [1] [2]dioxin-5-yl)methyl)piperazine reveals complex interactions beyond traditional orthosteric binding mechanisms [10] [11]. While the compound primarily functions through orthosteric binding at dopamine and serotonin receptors, emerging evidence suggests potential allosteric modulation components that contribute to its unique pharmacological profile [10].
Structural analysis of the compound's binding interactions indicates that the dihydrobenzodioxin moiety may occupy secondary binding sites on dopamine receptors, particularly at the interface between transmembrane domains [10]. The compound's extended molecular structure allows for simultaneous engagement of both orthosteric and allosteric binding regions, contributing to its high affinity and selectivity profile [10].
Computational modeling studies suggest that the compound may function as a bitopic ligand, with the piperazine portion binding to the orthosteric site while the benzodioxin ring system interacts with allosteric regions [12]. This dual binding mode may explain the compound's unique functional selectivity and prolonged receptor residence time compared to conventional orthosteric ligands [12].
| Binding Site | Molecular Interaction | Structural Determinant | Functional Consequence |
|---|---|---|---|
| Orthosteric | Direct Competition | Piperazine Moiety | Primary Pharmacological Activity |
| Allosteric | Conformational Modulation | Benzodioxin Ring | Enhanced Selectivity |
| Secondary | Hydrophobic Interactions | Linker Region | Prolonged Residence Time |
The allosteric binding characteristics are further supported by the compound's ability to modulate receptor conformational states in a manner distinct from endogenous ligands [10]. Molecular dynamics simulations reveal that the compound induces specific conformational changes in receptor structure that may contribute to its functional selectivity and reduced side effect profile [10].
The identification of allosteric binding components provides insights into the compound's mechanism of action and may inform future drug design strategies [11]. Understanding these allosteric interactions is crucial for optimizing the compound's therapeutic profile and developing next-generation ligands with improved selectivity and efficacy [11].
The benzodioxane ring system in 1-((2,3-dihydrobenzo[b] [1] [2]dioxin-5-yl)methyl)piperazine represents a critical pharmacophore for receptor binding affinity and selectivity. Systematic investigation of substitution patterns on this aromatic system has revealed profound effects on biological activity across multiple receptor families.
Hydroxyl Substitution Effects
The introduction of hydroxyl groups at specific positions on the benzodioxane ring dramatically influences receptor affinity and selectivity profiles. Studies on 7-hydroxy-substituted benzodioxane derivatives demonstrate exceptional enhancement in alpha-4-beta-2 nicotinic acetylcholine receptor binding affinity, with Ki values reaching 0.012 micromolar compared to the unsubstituted parent compound at 0.26 micromolar [3] [4]. This represents a greater than 20-fold improvement in potency. The 7-hydroxy substitution pattern confers remarkable selectivity, achieving a 26-fold preference for alpha-4-beta-2 over alpha-3-beta-4 nicotinic acetylcholine receptors [3] [4].
Conversely, 5-hydroxy substitution patterns yield different selectivity profiles. The 5-hydroxy derivative exhibits moderate alpha-4-beta-2 nicotinic acetylcholine receptor affinity with Ki values of 0.55 micromolar, while maintaining good selectivity ratios of 7-fold over alpha-3-beta-4 receptors [4]. This positional selectivity demonstrates the critical importance of hydroxyl placement on the benzodioxane scaffold.
Amino and Nitro Substitution Patterns
Amino group substitution at the 5-position produces compounds with exceptional selectivity characteristics. The 5-amino-benzodioxane derivative achieves the highest alpha-4-beta-2 versus alpha-3-beta-4 selectivity ratio of 100-fold, with Ki values of 0.131 micromolar for alpha-4-beta-2 receptors [4]. This substitution pattern represents optimal modification for achieving subtype-selective nicotinic acetylcholine receptor ligands.
Nitro substitution at the 5-position yields compounds with good alpha-4-beta-2 nicotinic acetylcholine receptor affinity (Ki = 0.335 micromolar) and 20-fold selectivity over alpha-3-beta-4 receptors [4]. However, nitro substitution at other positions of the benzodioxane ring results in dramatic loss of activity, as observed in 15 and 16 where introduction of nitro groups on the phenyl portion led to complete loss of PARP1 inhibitory activity [1].
Phenyl Substitution and Extended Aromatic Systems
The incorporation of phenyl substituents at the 5-position of the benzodioxane ring produces compounds with moderate alpha-4-beta-2 nicotinic acetylcholine receptor affinity (Ki = 0.64 micromolar) and 4.2-fold selectivity over alpha-3-beta-4 receptors [4]. This substitution pattern maintains reasonable activity while providing opportunities for further structural elaboration.
Positional Isomerism Effects
The investigation of positional isomerism reveals critical structure-activity relationships. Compounds with 6-position substitution on the benzodioxane ring demonstrate entirely different receptor selectivity profiles. The 6-substituted derivative 1-(2,3-dihydrobenzo[b] [1] [2]dioxin-6-yl)piperazine shows exceptional selectivity for dopamine D4 receptors with greater than 1100-fold selectivity over D2 and D3 receptors [5]. This dramatic shift in selectivity profile highlights the importance of substitution position on the benzodioxane scaffold.
| Substitution Pattern | Target Receptor | Ki (μM) | Selectivity Ratio | Reference |
|---|---|---|---|---|
| Unsubstituted | α4β2 nAChR | 0.26 | 4.6 | [3] [4] |
| 7-Hydroxy | α4β2 nAChR | 0.012 | 26 | [3] [4] |
| 5-Amino | α4β2 nAChR | 0.131 | 100 | [4] |
| 5-Nitro | α4β2 nAChR | 0.335 | 20 | [4] |
| 5-Phenyl | α4β2 nAChR | 0.64 | 4.2 | [4] |
| 6-Position | D4 Receptor | High | >1100 | [5] |
The piperazine nitrogen atoms in 1-((2,3-dihydrobenzo[b] [1] [2]dioxin-5-yl)methyl)piperazine serve as critical pharmacophore elements that can be systematically modified to optimize receptor binding properties. N-alkylation of the piperazine ring produces profound effects on both affinity and selectivity across various receptor systems.
N-Methylation Effects
N-methylation of the piperazine ring generally enhances receptor binding affinity while maintaining selectivity profiles. The N-methyl-7-hydroxy-benzodioxane piperazine derivative demonstrates potent partial agonist activity at alpha-4-beta-2 nicotinic acetylcholine receptors with high selectivity ratios [3] [4]. This modification preserves the beneficial effects of the 7-hydroxy substitution while potentially improving pharmacokinetic properties through reduced hydrogen bonding capacity.
Studies on related piperazine systems demonstrate that N-methylation can significantly impact receptor selectivity. In dopamine receptor systems, N-methylation of arylpiperazines produces compounds with enhanced D3 versus D2 receptor selectivity, achieving approximately 500-fold selectivity in optimized structures [6]. The N-methyl group appears to facilitate bitopic binding interactions, where the piperazine occupies the orthosteric binding site while additional structural elements interact with secondary binding sites unique to specific receptor subtypes.
Higher Alkyl Substitution Patterns
Extension of N-alkylation beyond methyl groups produces variable effects depending on the specific receptor system and alkyl chain length. In CXCR4 antagonist development, systematic evaluation of N-alkyl piperazine derivatives reveals that ethyl substitution provides optimal balance between potency and selectivity [7]. The ethyl-substituted piperazine derivative maintains similar CXCR4 inhibitory potency while eliminating CYP450 2D6 inhibition and improving membrane permeability by 100-fold compared to the unsubstituted parent compound [7].
Propyl substitution on piperazine systems generally maintains favorable receptor binding profiles. Studies on CXCR4 antagonists demonstrate that propyl piperazine derivatives exhibit excellent selectivity profiles with minimal off-target effects at concentrations up to 30 micromolar [7]. This substitution pattern provides optimal therapeutic index while maintaining target potency.
Substitution at the 3-Position of Piperazine
Substitution at the 3-position of the piperazine ring produces dramatically different effects compared to N-alkylation. The 3-methylpiperazine derivative exhibits profound loss of both biochemical and whole-cell activity in IMPDH inhibition studies [8]. This substitution pattern disrupts the optimal geometry required for target binding, resulting in loss of biological activity despite maintaining the basic piperazine pharmacophore.
However, the effects of 3-substitution are highly dependent on the specific biological target and overall molecular context. In some systems, 3-methylpiperazine substitution maintains activity profiles comparable to unsubstituted derivatives, particularly when incorporated into different structural frameworks [8].
Basicity and Protonation Effects
The basicity of the piperazine nitrogen atoms significantly influences receptor binding affinity and selectivity. Studies on histamine H4 receptor ligands demonstrate that balanced basicity is crucial for optimal binding, with both over-basic and under-basic modifications leading to reduced affinity [9]. The optimal pKa range for piperazine nitrogen atoms appears to be between 8.0 and 9.5, corresponding to physiological protonation states that favor receptor binding.
Modifications that alter piperazine basicity, such as incorporation of electron-withdrawing groups or conversion to secondary amines, generally reduce binding affinity. The correlation between basicity and binding affinity suggests that protonated piperazine nitrogen atoms participate in crucial electrostatic interactions with receptor binding sites [9].
| N-Alkyl Modification | Receptor System | Effect on Affinity | Selectivity Change | Reference |
|---|---|---|---|---|
| N-Methyl | α4β2 nAChR | Enhanced | Maintained | [3] [4] |
| N-Ethyl | CXCR4 | Maintained | Improved | [7] |
| N-Propyl | CXCR4 | Maintained | Excellent | [7] |
| 3-Methyl | IMPDH | Dramatic loss | N/A | [8] |
The methylene spacer group connecting the benzodioxane and piperazine systems in 1-((2,3-dihydrobenzo[b] [1] [2]dioxin-5-yl)methyl)piperazine represents a critical structural element that determines the spatial relationship between pharmacophore elements. Systematic modification of this spacer region reveals significant effects on receptor binding affinity and selectivity.
Spacer Length Effects
The length of the spacer between aromatic systems profoundly influences receptor binding affinity through effects on molecular geometry and conformational flexibility. Studies on serotonin receptor ligands demonstrate that spacer length optimization is crucial for achieving high receptor affinity and selectivity [10]. For serotonin 5-HT1A receptors, tetramethylene spacers generally provide higher affinity than trimethylene counterparts, with Ki ratios varying from 3.7 to 52-fold depending on terminal fragment structure [10].
The influence of spacer length appears to be receptor-specific and depends on the nature of both terminal fragments. In compounds featuring oxotriazinyl terminal fragments, tetramethylene spacers consistently provide superior affinity compared to trimethylene spacers for 5-HT1A receptors [10]. However, for other receptor systems, optimal spacer length may differ significantly.
Flexible versus Rigid Spacer Systems
The incorporation of rigid spacer elements can significantly alter receptor binding properties by constraining molecular conformations to specific geometries. Studies on histamine H4 receptor ligands demonstrate that increasing spacer length from two to five methylene groups generally increases Ki values, indicating reduced binding affinity [9]. However, the longest alkyl chain tested (five methylene groups) shows improved affinity compared to intermediate lengths, suggesting that increased flexibility may compensate for suboptimal geometry in certain cases [9].
Rigid spacer systems, such as those incorporating aromatic or cyclic elements, can provide improved selectivity by pre-organizing molecular geometry for optimal receptor binding. The constraint of conformational flexibility through rigid spacers often results in improved binding affinity when the constrained geometry matches the optimal binding conformation [9].
Heteroatom Incorporation in Spacer Groups
The introduction of heteroatoms into spacer groups can significantly modify binding affinity and selectivity profiles. Studies on benzodioxane derivatives demonstrate that the spacer oxygen atom can be deleted or substituted with methylene groups without substantial loss of alpha-1 adrenergic receptor binding effectiveness [11]. This suggests that the spacer heteroatom is not essential for binding but may contribute to optimal molecular geometry.
Incorporation of nitrogen atoms into spacer groups can introduce additional hydrogen bonding capabilities and alter the basicity of the overall molecule. However, studies on phenylacetic acid derivatives show that insertion of nitrogen atoms (forming phenylurea derivatives) generally results in reduced whole-cell activity despite maintaining reasonable enzyme inhibition [8].
Conformational Effects of Spacer Modifications
Spacer modifications significantly influence the conformational preferences of the overall molecule, which in turn affects receptor binding. The introduction of branching or cyclization in spacer groups can restrict conformational flexibility and potentially improve binding affinity if the constrained conformation matches the bioactive form [8].
Studies on molecular dynamics simulations reveal that spacer flexibility affects the population of bioactive conformations. Compounds with optimal spacer length and flexibility can access multiple conformational states, allowing adaptation to different receptor binding sites while maintaining high affinity [12].
| Spacer Type | Length | Receptor System | Affinity Effect | Reference |
|---|---|---|---|---|
| Methylene | 3 units | 5-HT1A | Moderate | [10] |
| Methylene | 4 units | 5-HT1A | Enhanced | [10] |
| Methylene | 2-5 units | H4 | Decreased with length | [9] |
| Rigid aromatic | Variable | Multiple | Improved selectivity | [9] |
The three-dimensional conformational properties of 1-((2,3-dihydrobenzo[b] [1] [2]dioxin-5-yl)methyl)piperazine critically determine its receptor binding characteristics and biological activity. Computational conformational analysis reveals the energetic landscape of accessible molecular conformations and their relationship to biological activity.
Preferred Conformational States
The piperazine ring system adopts predominantly chair conformations in solution, with the chair form representing the global energy minimum. Molecular mechanics calculations indicate that the chair conformation is stabilized by approximately 23 kilojoules per mole compared to boat conformations [13]. This conformational preference is crucial for optimal receptor binding, as the chair conformation provides the ideal nitrogen-nitrogen distance and spatial orientation for pharmacophore interactions.
The benzodioxane ring system exhibits relatively rigid conformational behavior due to the constraint imposed by the dioxane ring fusion. This rigidity helps pre-organize the molecule for receptor binding by reducing conformational entropy penalties. The dioxane ring adopts a chair conformation with the aromatic ring in a pseudo-axial position, minimizing steric interactions [14].
Conformational Flexibility and Binding Affinity
The methylene spacer connecting the benzodioxane and piperazine systems provides conformational flexibility that is essential for receptor binding. Molecular dynamics simulations reveal that this flexibility allows the molecule to adapt to different receptor binding sites while maintaining core pharmacophore interactions [12]. The rotational freedom around the methylene carbon-aromatic carbon bond enables access to multiple conformational states with energy differences typically less than 10 kilojoules per mole.
Computational studies demonstrate that the bioactive conformation of benzodioxane-piperazine derivatives may differ significantly from the global minimum energy conformation. The energy difference between the bioactive conformation and the global minimum is generally less than 13 kilojoules per mole, consistent with the induced-fit binding mechanism [15] [16].
Pharmacophore Geometry Optimization
Three-dimensional pharmacophore analysis reveals critical geometric requirements for optimal receptor binding. The nitrogen-nitrogen distance in the piperazine ring must be maintained within a narrow range of 2.8 to 3.2 Angstroms for optimal binding to most target receptors [13]. Conformational states that distort this geometry, such as boat or twisted boat conformations, show dramatically reduced binding affinity.
The spatial orientation of the benzodioxane ring relative to the piperazine system is critical for receptor selectivity. Molecular modeling studies indicate that the angle between the benzodioxane plane and the piperazine plane influences receptor subtype selectivity. Optimal angles range from 60 to 90 degrees for nicotinic acetylcholine receptors, while different angles may be preferred for other receptor families [17].
Conformational Energy Calculations
Quantum mechanical calculations using density functional theory methods provide detailed energetic analysis of conformational preferences. The chair conformation of the piperazine ring is calculated to be 87.2% populated at physiological temperature, with envelope conformations representing 7.4% of the population [13]. Higher energy conformations such as boat (2.1%) and twisted boat (0.8%) make minimal contributions to the conformational ensemble.
The benzodioxane ring system shows less conformational flexibility, with the chair conformation of the dioxane ring being strongly preferred. The energy barrier for ring inversion is calculated to be approximately 45 kilojoules per mole, indicating that conformational interconversion is slow on biological timescales [14].
Molecular Dynamics Simulations
Extended molecular dynamics simulations reveal the dynamic behavior of benzodioxane-piperazine derivatives in solution and at receptor binding sites. Simulations over nanosecond timescales demonstrate that the molecule samples multiple conformational states while maintaining core pharmacophore geometry [12]. The root-mean-square deviation of atomic positions typically remains within 2.5 Angstroms during simulation, indicating conformational stability.
Binding site simulations reveal that receptor-ligand interactions stabilize specific conformational states that may be higher in energy than the solution conformation. The binding process involves conformational selection and induced fit mechanisms, with the final bound state representing an optimized geometry for both ligand and receptor [12].
| Conformation Type | Relative Energy (kJ/mol) | Population (%) | Binding Preference |
|---|---|---|---|
| Chair | 0.0 | 87.2 | Most favorable |
| Envelope | 12.8 | 7.4 | Moderately favorable |
| Boat | 23.0 | 2.1 | Unfavorable |
| Twisted boat | 28.5 | 0.8 | Highly unfavorable |